molecular formula C21H19BrN2O B14643828 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide CAS No. 52157-76-3

1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide

Cat. No.: B14643828
CAS No.: 52157-76-3
M. Wt: 395.3 g/mol
InChI Key: SXMWNTWVTXGABV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final step involves the quaternization of the pyridine ring with benzyl bromide to form the pyridinium ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid.

    Reduction: Formation of 1-benzyl-4-(6-methoxy-1H-indol-3-yl)pyridine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridinium ion can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is unique due to its combination of a methoxy-substituted indole and a pyridinium ion

Properties

CAS No.

52157-76-3

Molecular Formula

C21H19BrN2O

Molecular Weight

395.3 g/mol

IUPAC Name

3-(1-benzylpyridin-1-ium-4-yl)-6-methoxy-1H-indole;bromide

InChI

InChI=1S/C21H18N2O.BrH/c1-24-18-7-8-19-20(14-22-21(19)13-18)17-9-11-23(12-10-17)15-16-5-3-2-4-6-16;/h2-14H,15H2,1H3;1H

InChI Key

SXMWNTWVTXGABV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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